molecular formula C9H11F2N B13250976 [(2,5-Difluorophenyl)methyl](ethyl)amine

[(2,5-Difluorophenyl)methyl](ethyl)amine

Cat. No.: B13250976
M. Wt: 171.19 g/mol
InChI Key: JZHBSKFEBVCESD-UHFFFAOYSA-N
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Description

[(2,5-Difluorophenyl)methyl](ethyl)amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3

InChI Key

JZHBSKFEBVCESD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Foundational & Exploratory

(2,5-Difluorophenyl)methylamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2,5-Difluorophenyl)methylamine

Foreword: The comprehensive spectroscopic analysis of any chemical entity is fundamental to confirming its identity, purity, and structure. This guide provides a detailed examination of (2,5-Difluorophenyl)methylamine (CAS No. 392691-70-2), a compound of interest in synthetic chemistry and drug discovery. While publicly accessible, peer-reviewed experimental spectra for this specific molecule are limited, this document serves as an expert guide to its predicted spectroscopic profile based on first principles and data from analogous structures. We will delve into the theoretical underpinnings, present detailed protocols for data acquisition, and offer an expert interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

(2,5-Difluorophenyl)methylamine possesses a unique combination of functional groups—a secondary amine, a methylene bridge, and a difluorinated aromatic ring—each contributing distinct signatures to its spectra. The presence of fluorine is particularly noteworthy, as ¹⁹F NMR provides a highly sensitive and informative probe into the molecule's electronic environment. Our analysis will proceed by examining each major spectroscopic technique, explaining the causal basis for experimental choices and interpreting the anticipated data.

Molecular Formula: C₈H₉F₂N[1] Monoisotopic Mass: 157.0703 Da[1] Structure: Chemical structure of (2,5-Difluorophenyl)methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

Rationale for NMR Experiment Design

The choice of NMR experiments is dictated by the structure. A standard ¹H NMR is the initial step to identify all proton environments. Given the presence of carbon and fluorine, ¹³C and ¹⁹F NMR are non-negotiable for complete characterization. Deuterated chloroform (CDCl₃) is a common and appropriate solvent as it dissolves a wide range of organic compounds and its residual proton signal is easily identified.[2][3] Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[2][3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (2,5-Difluorophenyl)methylamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • On the same sample, acquire a proton-decoupled ¹³C spectrum. This technique irradiates the entire proton frequency range, causing all carbon signals to collapse into singlets, simplifying the spectrum and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).[4]

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope (1.1%).[5]

  • ¹⁹F NMR Acquisition:

    • Tune the spectrometer to the ¹⁹F frequency.

    • Acquire a standard single-pulse experiment. ¹⁹F is a highly receptive nucleus (100% natural abundance), so fewer scans are needed compared to ¹³C NMR.[6]

    • Proton decoupling can be applied to simplify the spectrum, but the coupled spectrum is often more informative.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the amine, methylene, methyl, and aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~ 7.0 - 7.2ddd1HAr-H (H4)This proton is ortho to one fluorine and meta to the other, leading to complex splitting from both fluorine nuclei and the adjacent H3 proton.
~ 6.8 - 7.0m2HAr-H (H3, H6)These protons are adjacent to fluorine atoms, which are strongly electron-withdrawing, causing a downfield shift. They will show coupling to adjacent protons and fluorine atoms.
~ 3.8s2H-CH₂-The methylene protons are adjacent to the aromatic ring and the nitrogen atom. The signal is expected to be a singlet, or a very narrow triplet if coupling to the N-H proton is observed.
~ 2.5s3H-CH₃The methyl protons are attached to the nitrogen. This signal is typically a sharp singlet.
~ 1.5br s1H-NH -The amine proton signal is often broad due to quadrupolar relaxation and chemical exchange. Its integration can be variable. In ultra-pure samples, it may show coupling to the adjacent CH₂ protons.[2]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon. The key feature will be the large coupling constants between carbon and fluorine (ⁿJCF), which splits the signals of carbons directly bonded to fluorine and those several bonds away.[7]

Predicted Chemical Shift (δ, ppm)Multiplicity (from C-F Coupling)AssignmentRationale & Interpretation
~ 158 (± 3)dd, ¹JCF ≈ 245 HzC 2-FDirectly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.
~ 156 (± 3)dd, ¹JCF ≈ 240 HzC 5-FSimilar to C2, this carbon is directly bonded to fluorine. The slight difference in chemical shift arises from their different positions relative to the methylamine substituent.
~ 129 (± 5)d, ²JCF ≈ 25 HzC 1The ipso-carbon attached to the CH₂ group will be split by the ortho fluorine at C2.
~ 117 (± 3)d, ²JCF ≈ 20 HzC 6This carbon is ortho to the fluorine at C5, leading to a significant two-bond C-F coupling.
~ 115 (± 3)dd, ²JCF ≈ 22 Hz, ³JCF ≈ 8 HzC 4This carbon is coupled to both fluorine atoms (two-bond coupling to F at C5, three-bond to F at C2).
~ 113 (± 3)d, ²JCF ≈ 21 HzC 3This carbon is ortho to the fluorine at C2, resulting in a two-bond C-F coupling.
~ 55s-C H₂-Aliphatic carbon attached to nitrogen and the aromatic ring.
~ 36s-C H₃Aliphatic methyl carbon.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern.[8] The two fluorine atoms are chemically non-equivalent and will therefore appear as separate signals. They will couple to each other and to nearby protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Interpretation
-115 to -125mF at C2Aromatic fluorine chemical shifts are typically in this range.[6] This signal will be a multiplet due to coupling with the F at C5, and protons at H3 and H6.
-120 to -130mF at C5This fluorine will also appear as a multiplet due to coupling with the F at C2 and the proton at H4. The precise shifts depend on the solvent and electronic effects.
NMR Workflow Diagram

The following diagram outlines the logical flow for a comprehensive NMR analysis of the target compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation & Assignment Prep Dissolve ~10mg in 0.6mL CDCl3 + TMS H1_NMR ¹H NMR (16 scans) Prep->H1_NMR Step 1 C13_NMR ¹³C{¹H} NMR (1024+ scans) H1_NMR->C13_NMR Step 2 F19_NMR ¹⁹F NMR (64 scans) C13_NMR->F19_NMR Step 3 Proc Fourier Transform Phase Correction Baseline Correction Integration (¹H) F19_NMR->Proc Step 4 Interp Analyze δ, Multiplicity, J-coupling Assign Signals Confirm Structure Proc->Interp Step 5 MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms GC-MS Analysis cluster_interp_ms Data Interpretation Prep_MS Prepare dilute solution (~100 ppm) in DCM GC GC Separation Prep_MS->GC Inject Ionize Electron Ionization (70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Interp_MS Identify M⁺˙ Peak Analyze Fragmentation Confirm Structure Analyze->Interp_MS Generate Spectrum

Sources

An In-depth Technical Guide to (2,5-Difluorophenyl)methylamine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2,5-difluorophenyl)methylamine scaffold is a privileged motif in modern medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS). The strategic incorporation of fluorine atoms at the 2 and 5 positions of the phenyl ring imparts a unique combination of physicochemical properties that can enhance metabolic stability, modulate basicity, and improve blood-brain barrier penetration. This technical guide provides an in-depth exploration of the synthesis, structural diversification, and pharmacological relevance of (2,5-difluorophenyl)methylamine analogs and derivatives. We will dissect the causal relationships behind synthetic strategies, including reductive amination and N-acylation, and explore the structure-activity relationships (SAR) that govern their interaction with key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core in their discovery programs.

Introduction: The Strategic Value of the 2,5-Difluoro Substitution

The phenethylamine and benzylamine frameworks are foundational in neuroscience, present in endogenous neurotransmitters like dopamine and serotonin. Chemical modifications of these simple structures have led to a vast number of therapeutic agents. The introduction of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic properties.

The 2,5-difluorophenyl motif offers specific advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms at the 2 and 5 positions can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.

  • Enhanced CNS Penetration: Lipophilicity is a key factor for crossing the blood-brain barrier (BBB). While fluorine is highly electronegative, its small size means that replacing hydrogen with fluorine can increase lipophilicity (logP), which is often favorable for CNS drugs. The strategic placement of fluorine can optimize this property without introducing excessive lipophilicity that might lead to off-target effects.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine group. This can be crucial for optimizing the ionization state of the molecule at physiological pH, influencing receptor binding and cell permeability.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule, which may lead to higher affinity and selectivity for the target receptor.

This guide will focus on the practical synthesis of derivatives based on the (2,5-difluorophenyl)methylamine core and the rationale for their design in the context of drug discovery.

Synthetic Strategies for Derivatization

The (2,5-difluorophenyl)methylamine core can be readily diversified at the nitrogen atom to generate a wide array of structural analogs. The two primary methods for this are reductive amination and N-acylation.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method in medicinal chemistry for forming carbon-nitrogen bonds. It typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For synthesizing N-alkylated derivatives of (2,5-difluorophenyl)methylamine, the most common approach starts with 2,5-difluorobenzaldehyde and a primary amine.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2,5-Difluorobenzaldehyde Amine Primary Amine (R-NH2) Imine Imine Intermediate Aldehyde->Imine Reaction Amine->Imine Product N-Alkyl-(2,5-difluorophenyl)methylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-(2,5-difluorophenyl)methylamine

This protocol provides a representative procedure for the reductive amination of 2,5-difluorobenzaldehyde with benzylamine.

  • Materials:

    • 2,5-Difluorobenzaldehyde (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-difluorobenzaldehyde (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE or DCM.

    • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation, as it does not readily reduce the starting aldehyde.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-(2,5-difluorophenyl)methylamine.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) for one-pot reductive aminations. NaBH(OAc)₃ is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.

  • Solvent: Anhydrous aprotic solvents like DCE or DCM are used to prevent the hydrolysis of the imine intermediate and the reducing agent.

  • Work-up: The aqueous bicarbonate quench neutralizes any remaining acid and facilitates the separation of the product into the organic layer.

N-Acylation

N-acylation is a fundamental transformation for converting amines into amides, which are prevalent in biologically active molecules. This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Workflow Diagram: N-Acylation

Methodological & Application

Technical Guide: (2,5-Difluorophenyl)methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2,5-Difluorophenyl)methylamine in Organic Synthesis Protocols Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

(2,5-Difluorophenyl)methylamine (CAS: 69385-30-4), also known as 2,5-difluorobenzylamine, is a critical building block in the synthesis of bioactive small molecules, particularly kinase inhibitors, GPCR ligands, and antimicrobial agents.

Its strategic value lies in the "Fluorine Effect." Unlike non-fluorinated benzylamines, the 2,5-difluoro substitution pattern exerts a profound electronic influence:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylic amine (approx. pKa 8.[1]2) compared to unsubstituted benzylamine (pKa ~9.3). This reduces protonation at physiological pH, potentially enhancing membrane permeability.

  • Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block specific sites on the aromatic ring from oxidative metabolism (Cytochrome P450), extending the half-life of the resulting drug scaffold.

  • Conformational Locking: The ortho-fluorine (position 2) can engage in intramolecular electrostatic interactions with the benzylic nitrogen, influencing the preferred conformation of the molecule in the binding pocket.

Chemical Profile & Handling

PropertyDataRelevance to Protocol
Molecular Weight 143.13 g/mol Stoichiometry calculations.
Boiling Point 174–177 °CHigh boiling point allows for elevated temperature reactions without rapid evaporation, but makes removal by standard evaporation difficult.
Density 1.197 g/mLEssential for volumetric dispensing in automated synthesis.
Basicity (Predicted) pKa ~8.2Critical: Less nucleophilic than standard alkyl amines. May require activated esters (HATU) rather than standard carbodiimides (EDC) for difficult couplings.
Solubility DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.

Handling Precaution: As a benzylic amine, it readily absorbs CO₂ from the air to form carbamate salts. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Reaction Landscape & Decision Logic

The following diagram outlines the primary synthetic pathways for this building block, highlighting the decision logic based on the desired pharmacophore.

ReactionLandscape Start (2,5-Difluorophenyl) methylamine Path1 Amide Coupling Start->Path1 + Carboxylic Acid Path2 Reductive Amination Start->Path2 + Aldehyde/Ketone Path3 SNAr / Buchwald Start->Path3 + Aryl Halide Prod1 Peptidomimetics (Amides) Path1->Prod1 Prod2 Secondary Amines (Linkers) Path2->Prod2 Prod3 N-Arylated Scaffolds (Kinase Inhibitors) Path3->Prod3

Figure 1: Strategic utility map of (2,5-difluorophenyl)methylamine in library synthesis.

Core Synthetic Protocols

Protocol A: Optimized Amide Coupling (The "Deactivated Nucleophile" Solution)

Context: Due to the inductive electron-withdrawing effect of the two fluorine atoms, the amino group is less nucleophilic. Standard EDC/HOBt couplings may be sluggish.[2] This protocol uses HATU to ensure complete conversion.

Materials:

  • Carboxylic Acid substrate (1.0 equiv)

  • (2,5-Difluorophenyl)methylamine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Amine Addition: Add (2,5-Difluorophenyl)methylamine (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via LC-MS (Look for M+143 mass shift).

  • Workup (Critical):

    • Dilute with Ethyl Acetate (30 mL).

    • Acid Wash: Wash with 1N HCl (2 x 10 mL) to remove excess amine and DIPEA. Caution: Ensure your product is not basic enough to be protonated and lost in the aqueous layer. If product contains a basic heterocycle, use saturated NH₄Cl instead.

    • Base Wash: Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Context: This is the preferred method for installing the 2,5-difluorobenzyl group as a lipophilic "tail" on a scaffold. We use Sodium Triacetoxyborohydride (STAB) for its mildness, avoiding the reduction of other sensitive groups (e.g., ketones, esters).

Materials:

  • Aldehyde substrate (1.0 equiv)

  • (2,5-Difluorophenyl)methylamine (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and (2,5-Difluorophenyl)methylamine (1.1 mmol) in DCE (10 mL). Add 1 drop of Acetic Acid.

  • Equilibrium: Stir for 30–60 minutes at room temperature to allow imine formation. Expert Tip: Adding molecular sieves (4Å) can drive this equilibrium by removing water.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The secondary amine is often UV-active and stains well with Ninhydrin.

Advanced Workflow: Heterocycle Synthesis ( )

Context: Synthesis of N-substituted quinolones or pyrimidines often requires displacing a leaving group with this amine.

SNAr_Workflow Step1 Substrate: Chlorinated Heterocycle (e.g., 4-Chloroquinoline) Step2 Solvent Selection: NMP or DMSO (High Dielectric Constant) Step1->Step2 Step3 Base: K2CO3 or Cs2CO3 (Scavenge HCl) Step2->Step3 Step4 Heating: 100-120°C (Microwave preferred) Step3->Step4

Figure 2: Optimization parameters for nucleophilic aromatic substitution.

Expert Insight: Because the 2,5-difluorobenzylamine is moderately sterically hindered and less nucleophilic, thermal energy is required. Microwave irradiation (120°C, 30 min) typically outperforms conventional heating (100°C, 12 hours) for these substitutions, resulting in cleaner reaction profiles.

References

  • PubChem. (n.d.). amine Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Vertex AI Search. (2023). Amide coupling conditions for electron deficient amines.[2][4][5] Retrieved from

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. (Contextualizing fluorine substitution effects). Retrieved from [Link]

Sources

Application Note: Using (2,5-Difluorophenyl)methylamine in Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(2,5-Difluorophenyl)methylamine , also known as 2,5-Difluorobenzylamine , is a specialized fluorinated building block used extensively in medicinal chemistry and emerging material science applications. Its specific fluorination pattern (ortho- and meta-substitution relative to the amine) imparts unique electronic and steric properties that distinguish it from its mono-fluorinated or non-fluorinated analogues.

Critical Identity Verification

Note: Confusion often arises between the 2,5- and 2,6-isomers. Ensure you are using the correct CAS number for your specific target.

PropertySpecification
Chemical Name (2,5-Difluorophenyl)methylamine
Common Name 2,5-Difluorobenzylamine
CAS Number 85118-06-5 (Distinct from 2,6-isomer: 69385-30-4)
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
Appearance Colorless to light yellow liquid
Density 1.23 g/mL at 25 °C
Boiling Point 78 °C at 15 mmHg (approx. 175 °C at 760 mmHg)
Solubility Soluble in DCM, DMF, MeOH, DMSO; slightly soluble in water
Scientific Significance[2]
  • Medicinal Chemistry (Bioisosterism): The 2,5-difluoro substitution pattern is strategically used to block metabolic "hotspots" on the phenyl ring (preventing CYP450-mediated oxidation) while modulating the pKa of the amine and increasing lipophilicity (LogP) to enhance blood-brain barrier permeability.

  • Material Science (Perovskites): In halide perovskite solar cells, fluorinated benzylamines serve as hydrophobic spacers. The dipole moment created by the asymmetric 2,5-fluorination aids in defect passivation at the grain boundaries, improving device stability against moisture.

Strategic Workflows (Visualized)

The following diagram outlines the decision matrix for utilizing this building block in drug discovery, specifically highlighting its role in Fragment-Based Drug Discovery (FBDD).

DrugDiscoveryPipeline Start Start: (2,5-Difluorophenyl)methylamine Decision Select Pathway Start->Decision Path1 Amide Coupling (Peptidomimetics) Decision->Path1 COOH Partner Path2 Reductive Amination (Secondary Amines) Decision->Path2 Aldehyde Partner Path3 Surface Passivation (Perovskite Engineering) Decision->Path3 PbI2 Precursor Outcome1 High Stability Amide (Metabolic Block) Path1->Outcome1 HATU/DIPEA Outcome2 Targeted Ligand (Kinase/GPCR) Path2->Outcome2 NaBH(OAc)3 Outcome3 Hydrophobic Interface (Moisture Resistance) Path3->Outcome3 Spin Coating

Figure 1: Strategic application workflows for 2,5-Difluorobenzylamine in synthesis and materials engineering.

Application Note A: High-Efficiency Amide Coupling

Context: Creating library compounds where the 2,5-difluorobenzyl group acts as a lipophilic anchor. Challenge: The electron-withdrawing effect of the two fluorine atoms reduces the nucleophilicity of the benzylic amine compared to non-fluorinated benzylamine. Standard EDC/HOBt conditions may be sluggish. Solution: Use HATU as a potent coupling agent to ensure rapid and complete conversion.

Protocol 1: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • (2,5-Difluorophenyl)methylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (OAt-ester).

  • Amine Addition: Add (2,5-Difluorophenyl)methylamine (1.1 mmol) dropwise.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • QC Check: Monitor by LC-MS at T=1h. Due to the fluorine substitution, the amine is less reactive; if <50% conversion is observed, heat to 40 °C.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 10 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 10 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Note B: Reductive Amination

Context: Synthesizing secondary amines for kinase inhibitor scaffolds. Mechanism: Formation of an imine intermediate followed by selective reduction.

Protocol 2: Direct Reductive Amination

Reagents:

  • Aldehyde Partner (1.0 equiv)

  • (2,5-Difluorophenyl)methylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and (2,5-Difluorophenyl)methylamine (1.1 mmol) in DCE (5 mL).

  • Catalysis: Add 1 drop of Glacial Acetic Acid. Stir for 30–60 minutes at RT.

    • Pro-Tip: The 2,5-difluoro group makes the amine slightly less basic, so acid catalysis helps imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in portions over 5 minutes.

    • Safety: Evolution of gas may occur; ensure venting.[1]

  • Reaction: Stir overnight (12–16 h) at RT.

  • Quench: Add Sat. NaHCO₃ solution (10 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Dry over MgSO₄ and concentrate.

Analytical & Quality Control Data

When validating the synthesized products, the 2,5-difluoro substitution pattern provides distinct NMR signatures useful for structural confirmation.

MethodExpected Signature / Observation
¹H NMR Benzylic CH₂: Appears as a doublet or singlet around 3.8 – 4.0 ppm . Aromatic Protons: Distinct splitting pattern due to F-H coupling. Look for a multiplet in the 6.9 – 7.2 ppm region.
¹⁹F NMR Diagnostic: Two distinct signals (unless accidentally equivalent) typically around -115 to -125 ppm . Useful for confirming the integrity of the ring.
LC-MS Ionization: Shows [M+H]⁺ peak. Retention Time: The 2,5-difluoro analog will elute later (more lipophilic) than the non-fluorinated benzylamine equivalent on C18 columns.

Safety & Handling Guidelines

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

  • Ventilation: Always handle inside a functioning fume hood. The vapor is irritating to the respiratory tract.

  • Storage: Store at room temperature (or 2-8°C for long term) in a tightly sealed container. It is sensitive to carbon dioxide (forms carbamates upon prolonged air exposure).

  • Spill Cleanup: Neutralize with weak acid (citric acid) or absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

  • National Institute of Standards and Technology (NIST). "2,5-Difluorobenzylamine Properties." NIST Chemistry WebBook, SRD 69. [Link][3]

  • PubChem. "2,5-Difluorobenzylamine Compound Summary (CID 123589)."[2][4] National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual reference for fluorine bioisosterism). [Link]

Sources

Application Notes and Protocols for the Derivatization of (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatizing (2,5-Difluorophenyl)methylamine

(2,5-Difluorophenyl)methylamine is a primary amine of significant interest in pharmaceutical and agrochemical research due to the prevalence of the difluorophenyl motif in a wide array of bioactive molecules. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a building block, (2,5-Difluorophenyl)methylamine is incorporated into larger molecules to modulate these critical properties.

However, the inherent polarity and reactivity of the primary amine group can present challenges in analytical characterization and can be a liability in certain biological contexts. Derivatization, the chemical modification of a compound to alter its physicochemical properties, is a powerful strategy to address these challenges. For researchers, scientists, and drug development professionals, the derivatization of (2,5-Difluorophenyl)methylamine serves several key purposes:

  • Improved Analytical Tractability: Primary amines can exhibit poor chromatographic peak shape and low volatility, hindering their analysis by gas chromatography (GC). Derivatization masks the polar N-H group, leading to more volatile and thermally stable derivatives with improved chromatographic performance.

  • Enhanced Detection Sensitivity: The introduction of specific functional groups through derivatization can significantly enhance the response of detectors such as electron capture detectors (ECD) or mass spectrometers (MS), enabling trace-level analysis.

  • Structural Elucidation: The fragmentation patterns of derivatized molecules in mass spectrometry can provide valuable structural information that may be absent in the underivatized form.

  • Modulation of Biological Activity: In drug development, derivatization of the amine group can be a key step in creating prodrugs or in modifying the pharmacokinetic and pharmacodynamic profile of a lead compound.

  • Enantiomeric Resolution: For chiral amines, derivatization with a chiral reagent creates diastereomers that can be separated and quantified using standard chromatographic techniques, allowing for the determination of enantiomeric purity.

This document provides a comprehensive guide to the experimental protocols for the derivatization of (2,5-Difluorophenyl)methylamine, offering detailed methodologies and the scientific rationale behind the chosen approaches.

Core Derivatization Strategies and Protocols

The primary amine functionality of (2,5-Difluorophenyl)methylamine is a versatile handle for a variety of derivatization reactions. The most common and effective strategies include acylation, silylation, and reaction with isothiocyanates.

Acylation: Formation of Stable Amides

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acyl chloride, to form a stable amide derivative. This is a robust and widely used technique that significantly reduces the polarity of the amine.

Causality of Experimental Choices: The choice of acylating agent can be tailored to the analytical objective. Simple anhydrides like acetic anhydride are cost-effective for general-purpose derivatization. For enhanced sensitivity in GC-ECD, fluorinated anhydrides such as trifluoroacetic anhydride (TFAA) are employed. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, driving the reaction to completion.

Experimental Protocol 1: Acetylation with Acetic Anhydride

This protocol details the synthesis of N-(2,5-difluorobenzyl)acetamide.

Materials:

  • (2,5-Difluorophenyl)methylamine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve (2,5-Difluorophenyl)methylamine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add anhydrous pyridine (1.2 mmol) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove excess acetic anhydride and acetic acid.

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2,5-difluorobenzyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Expected Characterization:

  • ¹H NMR: Expect characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the benzylic methylene group (doublet, ~4.4 ppm), and the aromatic protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~170 ppm), the benzylic carbon, and the aromatic carbons, showing characteristic C-F couplings[1][2][3].

  • Mass Spectrometry (EI): Expect a molecular ion peak and characteristic fragmentation patterns.

Experimental Protocol 2: Trifluoroacetylation for Enhanced GC-MS Sensitivity

This protocol describes the formation of N-(2,5-difluorobenzyl)-2,2,2-trifluoroacetamide, a derivative highly suitable for GC-MS analysis with electron capture detection.

Materials:

  • (2,5-Difluorophenyl)methylamine

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Reaction vial with a PTFE-lined cap

  • Heating block

Procedure:

  • Place a known amount of (2,5-Difluorophenyl)methylamine (e.g., 1 mg) into a reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous ethyl acetate to dissolve the sample.

  • Add 50 µL of TFAA to the vial.

  • Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The derivatized sample can be directly injected into the GC-MS system. Alternatively, the excess reagent and solvent can be evaporated, and the residue redissolved in a suitable solvent for analysis.

Expected Analytical Characteristics:

The trifluoroacetyl derivative will be more volatile and less polar than the parent amine, resulting in a sharper, more symmetrical peak in the GC chromatogram. The mass spectrum is expected to show a prominent molecular ion and characteristic fragment ions resulting from cleavage of the C-C bond alpha to the nitrogen and cleavage of the amide bond[4][5][6].

Silylation: Creating Volatile Derivatives for GC Analysis

Silylation is a common derivatization technique where the active hydrogen on the amine is replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) group. This derivatization drastically increases the volatility of the compound.

Causality of Experimental Choices: Silylating reagents vary in their reactivity. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity is often enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS). The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the silylating reagent and the silylated product.

Experimental Protocol 3: Silylation with BSTFA/TMCS

This protocol outlines the formation of N-(trimethylsilyl)-(2,5-difluorophenyl)methylamine and N,N-bis(trimethylsilyl)-(2,5-difluorophenyl)methylamine.

Materials:

  • (2,5-Difluorophenyl)methylamine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Reaction vial with a PTFE-lined cap

  • Heating block

Procedure:

  • Place a known amount of (2,5-Difluorophenyl)methylamine (e.g., 1 mg) into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Expected Analytical Characteristics:

The silylated derivatives will be significantly more volatile and less polar than the parent amine. The mass spectra of TMS derivatives are characterized by prominent ions corresponding to the molecular ion (M+), [M-15]+ (loss of a methyl group), and other fragments characteristic of the trimethylsilyl group[7][8].

Reaction with Isothiocyanates: Formation of Thioureas

Primary amines react readily with isothiocyanates to form stable thiourea derivatives. This derivatization is useful for both GC and LC analysis and can introduce a chromophore for UV detection.

Causality of Experimental Choices: Phenyl isothiocyanate is a common reagent for this purpose. The reaction is typically straightforward and proceeds at room temperature in a variety of organic solvents.

Experimental Protocol 4: Derivatization with Phenyl Isothiocyanate

This protocol describes the synthesis of 1-(2,5-difluorobenzyl)-3-phenylthiourea.

Materials:

  • (2,5-Difluorophenyl)methylamine

  • Phenyl isothiocyanate

  • Acetonitrile or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve (2,5-Difluorophenyl)methylamine (1.0 mmol) in acetonitrile or THF (10 mL) in a round-bottom flask.

  • Add phenyl isothiocyanate (1.0 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting thiourea derivative is often a solid and can be purified by recrystallization if necessary.

Expected Characterization:

The thiourea derivative will have a significantly different retention time in HPLC compared to the starting amine and will be readily detectable by UV. The mass spectrum will show the molecular ion and characteristic fragmentation patterns of the thiourea.

Chiral Derivatization for Enantiomeric Resolution

For enantiomeric analysis of (2,5-Difluorophenyl)methylamine, derivatization with a chiral derivatizing agent (CDA) is a powerful technique. This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated by non-chiral chromatography.

Mosher's Acid Derivatization for NMR Analysis

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used CDA for determining the enantiomeric purity and absolute configuration of alcohols and amines by NMR spectroscopy.

Experimental Protocol 5: Formation of Mosher's Amides

This protocol describes the reaction of (2,5-Difluorophenyl)methylamine with (R)- and (S)-Mosher's acid chloride.

Materials:

  • (2,5-Difluorophenyl)methylamine (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In two separate clean, dry NMR tubes, dissolve a small amount (e.g., 2-5 mg) of (2,5-Difluorophenyl)methylamine in approximately 0.5 mL of anhydrous CDCl₃.

  • To each tube, add a small excess of anhydrous pyridine (e.g., 5-10 µL).

  • To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride. To the other tube, add a slight molar excess of (S)-Mosher's acid chloride.

  • Cap the NMR tubes and mix the contents thoroughly. The reaction is typically rapid at room temperature.

  • Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amide samples.

Data Analysis:

The chemical shifts of the protons and fluorine atoms in the two diastereomeric amides will be different. By comparing the spectra, the enantiomeric ratio can be determined by integrating the corresponding signals. The differences in chemical shifts (Δδ = δS - δR) can also be used to determine the absolute configuration based on established models for Mosher's amides[9][10].

Data Presentation

Derivatization MethodReagentDerivative NameExpected Analytical Improvement
Acetylation Acetic AnhydrideN-(2,5-difluorobenzyl)acetamideImproved GC peak shape and thermal stability
Trifluoroacetylation Trifluoroacetic Anhydride (TFAA)N-(2,5-difluorobenzyl)-2,2,2-trifluoroacetamideEnhanced GC-MS sensitivity (ECD)
Silylation BSTFA + 1% TMCSN-(trimethylsilyl)-(2,5-difluorophenyl)methylamineIncreased volatility for GC analysis
Thiourea Formation Phenyl Isothiocyanate1-(2,5-difluorobenzyl)-3-phenylthioureaUV-active derivative for HPLC analysis
Chiral Derivatization Mosher's Acid ChlorideMosher's AmideFormation of diastereomers for enantiomeric resolution by NMR or HPLC

Visualizations

Derivatization_Workflow cluster_acylation Acylation cluster_silylation Silylation cluster_chiral Chiral Derivatization amine1 (2,5-Difluorophenyl)methylamine product1 N-(2,5-difluorobenzyl)acetamide amine1->product1 Acylation reagent1 Acetic Anhydride / Pyridine reagent1->product1 amine2 (2,5-Difluorophenyl)methylamine product2 Silylated Derivative amine2->product2 Silylation reagent2 BSTFA / TMCS reagent2->product2 amine3 Racemic (2,5-Difluorophenyl)methylamine product3 Diastereomeric Amides amine3->product3 Chiral Derivatization reagent3 Mosher's Acid Chloride reagent3->product3

Caption: General workflows for common derivatization strategies of (2,5-Difluorophenyl)methylamine.

Acylation_Mechanism amine R-NH2 (Primary Amine) anhydride R'-C(=O)-O-C(=O)-R' (Acid Anhydride) amine->anhydride Nucleophilic Attack intermediate Tetrahedral Intermediate anhydride->intermediate amide R-NH-C(=O)-R' (Amide) intermediate->amide Elimination acid R'-COOH (Carboxylic Acid) intermediate->acid

Caption: Simplified mechanism of acylation of a primary amine with an acid anhydride.

Conclusion and Field-Proven Insights

The derivatization of (2,5-Difluorophenyl)methylamine is an indispensable tool for researchers in analytical chemistry and drug discovery. The choice of derivatization strategy should be guided by the specific analytical goal. For routine GC-MS analysis, simple acetylation offers a cost-effective solution for improving chromatographic performance. When trace-level quantification is required, trifluoroacetylation provides a significant boost in sensitivity. Silylation remains a robust method for enhancing volatility, particularly for multi-analyte screening methods. For enantiomeric purity assessment, chiral derivatization with reagents like Mosher's acid provides reliable and detailed information through NMR analysis.

It is crucial to emphasize that all derivatization reactions should be optimized for the specific matrix and concentration range of the analyte. The use of an internal standard, structurally similar to the analyte, is highly recommended for accurate quantification, as it compensates for variations in derivatization efficiency and injection volume. Furthermore, the stability of the derivatives should be assessed under the storage and analytical conditions to ensure data integrity. By carefully selecting and validating the appropriate derivatization protocol, researchers can unlock a wealth of analytical information and accelerate their research and development efforts.

References

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. [Link]

  • Organic Syntheses Procedure. Phenyl isothiocyanate. [Link]

  • ResearchGate. N-(2,5-difluorophenyl) acetamide in CDCl3 13 CNMR J values and assignment. [Link]

  • ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Semantic Scholar. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenyl. [Link]

  • Metabolites. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • ResearchGate. N-(2,5-difluorophenyl) acetamide assignment of signals ( 13 CNMR, 100.5 MHz, CDCl3). [Link]

  • Journal of Chromatography B. Metabolomics relative quantitation with mass spectrometry using chemical derivatization. [Link]

  • J-Stage. Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. [Link]

  • Rsc.org. Supporting information. [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • PMC. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

  • ACS Publications. A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • ScienceDirect. Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Cheméo. Chemical Properties of 2,5-Difluorobenzyl alcohol, n-propyl. [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]

  • Google Patents. Method for synthesizing N,O-bis(trimethylsilyl)
  • YouTube. Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. [Link]

  • Cheméo. Chemical Properties of 2,5-Difluorobenzylamine (CAS 85118-06-5). [Link]

Sources

Analytical methods for detecting (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Detection of (2,5-Difluorophenyl)methylamine

Abstract

(2,5-Difluorophenyl)methylamine is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final product. This comprehensive guide provides detailed application notes and validated protocols for the robust analytical detection of (2,5-Difluorophenyl)methylamine. We present three orthogonal analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural confirmation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights and step-by-step methodologies to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

The presence of fluorine atoms in pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. (2,5-Difluorophenyl)methylamine, as a fluorinated primary amine, serves as a critical building block in medicinal chemistry. The accurate and precise measurement of this intermediate is paramount for process optimization, quality control of raw materials, and impurity characterization. The analytical challenge lies in the compound's high polarity and lack of a strong native chromophore, necessitating specialized approaches for sensitive detection. This guide explains the causality behind the selected analytical strategies, providing a framework for robust method development and validation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

2.1 Principle and Rationale

For quantitative analysis, HPLC is the method of choice. However, (2,5-Difluorophenyl)methylamine lacks significant ultraviolet (UV) absorbance, making standard UV detection insensitive. To overcome this, a pre-column derivatization strategy is employed.[1] Primary amines react with ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This reaction is rapid, specific for primary amines under mild conditions, and yields a product with a strong fluorophore, enabling detection at trace levels using a fluorescence detector (FLD).[2][3] This approach provides the sensitivity and specificity required for accurate quantification in complex matrices.

2.2 Experimental Protocol: HPLC-FLD

2.2.1 Reagents and Materials

  • (2,5-Difluorophenyl)methylamine reference standard (>99% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Deionized Water (18.2 MΩ·cm)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • ortho-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

2.2.2 Solution Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust pH to 10.2 with 1 M NaOH.

  • OPA Derivatizing Agent: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of 0.4 M Borate Buffer and add 20 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2,5-Difluorophenyl)methylamine and dissolve in 10 mL of diluent.

  • Working Standard Solutions (0.1–25 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

2.2.3 Sample Preparation and Derivatization

  • Pipette 100 µL of the working standard or sample solution into an autosampler vial.

  • Add 800 µL of the diluent.

  • Add 100 µL of the OPA Derivatizing Agent.

  • Cap the vial and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes before injection.

    • Causality Note: A consistent reaction time is critical for reproducibility as the OPA derivative can be unstable over extended periods. An automated pre-column derivatization sequence programmed into the autosampler is highly recommended to ensure precise timing for every injection.[2]

2.3 Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Column Temp. 35 °C
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
FLD Detector Excitation: 340 nm, Emission: 450 nm
Gradient Elution 0-10 min: 30-70% B; 10-12 min: 70-95% B; 12-14 min: 95% B; 14.1-17 min: 30% B (Re-equilibration)

2.4 Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC-FLD Analysis s1 Weigh Standard / Prepare Sample s2 Serial Dilution for Calibration Curve s1->s2 s3 Pipette into Autosampler Vial s2->s3 d1 Add Diluent s3->d1 d2 Add OPA Reagent d1->d2 d3 Vortex & Incubate (2 min) d2->d3 a1 Inject 10 µL d3->a1 a2 Gradient Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex:340/Em:450) a2->a3 a4 Data Acquisition & Quantification a3->a4 GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Dissolve Sample in Ethyl Acetate d1 Add Pyridine & TFAA s1->d1 d2 Heat at 70°C for 30 min d1->d2 d3 Evaporate Reagents d2->d3 d4 Reconstitute in Ethyl Acetate d3->d4 a1 Inject 1 µL (Splitless) d4->a1 a2 Temperature Programmed Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (40-450 m/z) a3->a4 a5 Library Search & Identification a4->a5 NMR_Workflow s1 Weigh 5-10 mg of Sample s2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) with TMS s1->s2 s3 Transfer to 5 mm NMR Tube s2->s3 a1 Acquire Spectra (¹H, ¹³C, DEPT, ¹⁹F) s3->a1 p1 Process Data (Fourier Transform, Phasing, Baseline Correction) a1->p1 i1 Integrate ¹H Signals & Assign Chemical Shifts p1->i1 i2 Analyze Couplings (H-H, C-F, H-F) i1->i2 i3 Confirm Structure i2->i3

Sources

In vitro studies involving (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling & Synthetic Utility of (2,5-Difluorophenyl)methylamine

Executive Summary & Strategic Rationale

(2,5-Difluorophenyl)methylamine (CAS: 85118-06-5), also known as 2,5-Difluorobenzylamine, is a critical fluorinated building block in modern medicinal chemistry. Unlike simple benzylamines, the specific 2,5-difluoro substitution pattern offers a unique "metabolic shield."[1]

Why this molecule matters:

  • Metabolic Blocking: The fluorine atoms at positions 2 and 5 block the aromatic ring from oxidative metabolism (e.g., hydroxylation by CYP450s), significantly extending the half-life of drug candidates.[1]

  • Lipophilicity Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the benzylic amine (relative to non-fluorinated analogs), improving membrane permeability and altering binding kinetics in hydrophobic pockets.[1]

  • Kinase Selectivity: This moiety is frequently employed to occupy the hydrophobic Region II/III of kinase ATP-binding pockets, as seen in the development of Cdc2-like kinase (Clk) inhibitors.[1]

This guide details the synthesis of bioactive scaffolds using this amine, followed by in vitro kinase inhibition assays and metabolic stability profiling .[1]

Module A: Chemical Synthesis of Bioactive Ligands

Objective: Synthesize N-(2,5-difluorobenzyl)-5-methoxybenzothiophene-2-carboxamide, a potent inhibitor of Clk1/4 kinases (derived from Molecules 2021, 26, 1001).[1]

Mechanism of Action (Chemical)

The reaction utilizes HBTU (uronium coupling agent) to activate the carboxylic acid, forming a reactive ester intermediate that undergoes nucleophilic attack by the primary amine of (2,5-Difluorophenyl)methylamine.

Protocol: Amide Coupling

Reagents:

  • Substrate A: 5-methoxybenzothiophene-2-carboxylic acid (1.0 equiv, 0.5 mmol)[1]

  • Reagent B: (2,5-Difluorophenyl)methylamine (1.2 equiv, 0.6 mmol)[1]

  • Coupling Agent: HBTU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) (5 mL)

Step-by-Step Methodology:

  • Activation: In a dried 25 mL round-bottom flask, dissolve Substrate A in anhydrous DMF under an inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HBTU in one portion. Stir for 10 minutes at Room Temperature (RT) to ensure formation of the active ester.

  • Addition: Dropwise add (2,5-Difluorophenyl)methylamine.

  • Incubation: Stir the reaction mixture at RT for 12–16 hours. Monitor progress via LC-MS (Target Mass: ~333.3 Da [M+H]+).

  • Work-up: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (2x), sat.

    
     (2x), and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 4:1) to yield the white solid product.[1][2][3][4]

Critical Quality Attribute (CQA): The 2,5-difluoro substitution pattern is sensitive to nucleophilic aromatic substitution (


) under extremely harsh basic conditions/high heat.[1] Maintain temperature 

40°C during coupling to prevent defluorination side-reactions.[1]

Module B: In Vitro Kinase Inhibition Assay (Clk1/4)

Objective: Quantify the inhibitory potency (


) of the synthesized derivative against Cdc2-like kinase 1 (Clk1).[1]
Assay Principle: FRET-based Kinase Activity

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1] The kinase phosphorylates a biotinylated peptide substrate.[1] A Europium-labeled antibody detects the phosphorylation, and a Streptavidin-APC acceptor binds the biotin.[1] Proximity induces FRET.[1]

Experimental Workflow
  • Compound Preparation:

    • Dissolve the 2,5-difluorobenzyl derivative in 100% DMSO to 10 mM stock.[1]

    • Prepare 10-point serial dilutions (1:3) in Assay Buffer.[1] Final DMSO concentration in assay must be <1%.[1]

  • Enzyme Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.[1]
      
    • Enzyme: Recombinant Human Clk1 (0.5 nM final).[1]

    • Substrate: ULight-labeled peptide (50 nM).

    • ATP:

      
       apparent (typically 10-50 µM for Clk1).[1]
      
  • Procedure:

    • Step 1: Add 2.5 µL of Compound to 384-well low-volume white plate.

    • Step 2: Add 2.5 µL of Enzyme/Substrate mix. Incubate 15 min at RT (allows inhibitor binding).[1]

    • Step 3: Add 5 µL of ATP to initiate reaction.[1] Incubate 60 min at RT.

    • Step 4: Add 10 µL of EDTA/Eu-Antibody detection mix to quench reaction.[1]

    • Step 5: Read on EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm).[1]

Data Analysis: Plot Signal Ratio (665/615 nm) vs. log[Compound]. Fit to a sigmoidal dose-response equation (Variable Slope) to determine


.[1]

Module C: In Vitro Metabolic Stability (Microsomal)

Objective: Validate the "Metabolic Shield" hypothesis by comparing Intrinsic Clearance (


) of the 2,5-difluoro analog vs. a non-fluorinated benzylamine control.[1]
Protocol: Liver Microsome Incubation
ParameterCondition
Microsomes Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein
Test Conc. 1 µM (to ensure first-order kinetics)
Cofactor NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH)
Timepoints 0, 5, 15, 30, 45, 60 min
Quench Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide)

Step-by-Step:

  • Pre-incubate microsomes and test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiate reaction by adding NADPH cofactor.[1]

  • At each timepoint, transfer 50 µL aliquot into 150 µL quench solution.

  • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

  • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Interpretation:

  • High Stability:

    
     min.[1] The 2,5-difluoro motif typically prevents para-hydroxylation (blocked by F at C5) and ortho-hydroxylation (blocked by F at C2).[1]
    
  • Low Stability:

    
     min.[1] Indicates metabolism is occurring at the benzylic carbon (deamination) or on the benzothiophene core, rather than the fluorinated ring.
    

Visualizing the Workflow

The following diagram illustrates the integration of synthesis and biological validation for 2,5-difluorobenzylamine derivatives.

G cluster_Assays In Vitro Profiling Start Start: (2,5-Difluorophenyl) methylamine Coupling Amide Coupling (HBTU/DIPEA, DMF) Start->Coupling Nucleophilic Attack Product Bioactive Ligand (Clk1 Inhibitor) Coupling->Product Purification Kinase Kinase Assay (TR-FRET) Target: Clk1/4 Output: IC50 Product->Kinase 10-pt Titration ADME Microsomal Stability Target: CYP450s Output: CLint / t1/2 Product->ADME 1 µM Incubation Decision Lead Candidate Selection Kinase->Decision Potency < 100 nM? ADME->Decision t1/2 > 60 min?

Caption: Workflow converting the 2,5-difluoro reagent into a drug candidate, validated by kinase and ADME assays.

References

  • Synthesis & Kinase Activity: Kassiou, M. et al. "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency."[1] Molecules, vol. 26, no.[1] 4, 2021, p. 1001.[1]

  • Fluorine in MedChem: Gillis, E. P. et al. "Applications of Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, vol. 58, no.[1] 21, 2015, pp. 8315–8359.[1] [1]

  • ADME Protocols: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press, 2016.[1] (Standard Reference for Microsomal Stability Protocols).[1]

  • Reagent Data: PubChem Compound Summary for CID 123589, (2,5-Difluorophenyl)methanamine.[1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Chemistry

(2,5-Difluorophenyl)methylamine (CAS: 69385-30-4) is a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery and the synthesis of bioactive fluorinated heterocycles.

The presence of fluorine atoms at the 2- and 5-positions introduces unique electronic and steric challenges. The electron-withdrawing nature of fluorine activates the benzylic position but also makes the ring susceptible to hydrodefluorination (loss of fluorine) under vigorous reducing conditions. Furthermore, the primary amine product is highly nucleophilic, leading to a pervasive issue in benzylamine synthesis: secondary amine dimerization .

This guide prioritizes the Catalytic Hydrogenation of 2,5-Difluorobenzonitrile as the primary industrial and lab-scale route due to atom economy and scalability. We also address the Reductive Amination of 2,5-Difluorobenzaldehyde as a viable alternative for smaller scales.

Route Selection Strategy

Q: Which synthetic route should I choose?

A: Selection depends on your available equipment and starting material costs.

FeatureRoute A: Nitrile Hydrogenation Route B: Reductive Amination
Starting Material 2,5-Difluorobenzonitrile2,5-Difluorobenzaldehyde
Scalability High (kg scale)Low to Medium (g scale)
Atom Economy ExcellentModerate (requires stoichiometric reductant)
Primary Risk Hydrodefluorination & Catalyst PoisoningOver-alkylation (Dimer formation)
Equipment High-Pressure Autoclave / HydrogenatorStandard Glassware

Workflow Visualization

The following diagram outlines the reaction pathways and critical failure points (in red) where yield is typically lost.

SynthesisPathways Start_Nitrile 2,5-Difluorobenzonitrile Intermediate_Imine Imine Intermediate Start_Nitrile->Intermediate_Imine H2 / Catalyst Side_Defluoro Defluorinated Byproduct Start_Nitrile->Side_Defluoro Pd/C (High Temp) Start_Aldehyde 2,5-Difluorobenzaldehyde Start_Aldehyde->Intermediate_Imine NH3 / -H2O Product (2,5-Difluorophenyl)methylamine (Primary Amine) Intermediate_Imine->Product Reduction Side_Dimer Secondary Amine Dimer (Major Impurity) Intermediate_Imine->Side_Dimer Product->Side_Dimer Attack on Imine

Figure 1: Reaction pathways showing the convergence at the imine intermediate and the branching paths to the desired amine versus the undesired dimer or defluorinated species.

Deep Dive: Catalytic Hydrogenation of Nitriles

This is the "Gold Standard" method. However, users often report yields stuck at 50-60% due to dimerization.

Protocol A: Optimized Raney Nickel Reduction

Mechanism: Heterogeneous catalysis. Key Reagent: Raney Nickel (Ra-Ni) is preferred over Palladium (Pd/C) because Ra-Ni is less prone to causing hydrodefluorination [1].

Step-by-Step Protocol:
  • Solvent System: Use Methanol (MeOH) saturated with Ammonia (NH₃) .

    • Why? The presence of excess ammonia shifts the equilibrium away from the secondary amine and suppresses the attack of the primary amine product on the intermediate imine [2].

  • Loading:

    • Substrate: 1.0 equiv (e.g., 10 mmol)

    • Catalyst: Raney Nickel (approx. 10-20 wt% of substrate). Wash catalyst with MeOH 3x before use to remove water/alkali.

    • Additive: 7N NH₃ in MeOH (10 equiv).

  • Reaction Conditions:

    • Pressure: 5–10 bar (70–145 psi) H₂.

    • Temperature: 25–40°C. Do not overheat.

  • Workup:

    • Filter through Celite (Caution: Ra-Ni is pyrophoric; keep wet).

    • Concentrate filtrate.[1]

    • Acid/Base extraction to purify.

Troubleshooting Guide (Nitrile Route)
Q: I am seeing a large spot on TLC (less polar than product) and my yield is low. What is it?

A: This is likely the secondary amine dimer (bis(2,5-difluorobenzyl)amine).

  • Cause: As the primary amine forms, it competes with ammonia to react with the intermediate imine.

  • Fix 1 (The Ammonia Spike): Increase the concentration of NH₃. Use 7N NH₃ in MeOH or inject anhydrous NH₃ gas if using an autoclave.

  • Fix 2 (The "Trap" Method): If dimerization persists, perform the reduction in the presence of Boc-anhydride (Boc₂O) (1.1 equiv).

    • Mechanism:[2][3][4][5][6][7][8][9] The primary amine is immediately "trapped" as the Boc-carbamate, which is non-nucleophilic and cannot form dimers [3]. You will isolate the Boc-protected amine, which can be deprotected (HCl/Dioxane) in quantitative yield.

Q: I am losing Fluorine atoms (M-19 or M-38 peaks in MS).

A: You are experiencing hydrodefluorination .[3][4][5]

  • Cause: Pd/C at high temperatures or high pressures often cleaves Ar-F bonds.

  • Fix: Switch to Raney Nickel or PtO₂ (Adams' catalyst) . Platinum is generally less active toward Ar-F cleavage than Palladium. If you must use Pd, lower the temperature to <25°C and pressure to 1 atm (balloon), though reaction times will increase.

Q: The reaction stalls at 50% conversion.

A: Catalyst poisoning or insufficient H₂ mass transfer.

  • Fix: Ensure vigorous stirring (>800 rpm) to break H₂ gas into the liquid phase. Fluorinated nitriles can be sterically demanding; slight heating (40°C) may be required, but monitor for defluorination.

Alternative: Reductive Amination

Best for small-scale (gram level) synthesis where high-pressure equipment is unavailable.

Protocol B: Borohydride Reduction

Reagents: 2,5-Difluorobenzaldehyde, Ammonium Acetate, NaBH₃CN (Sodium Cyanoborohydride).

Step-by-Step Protocol:
  • Imine Formation:

    • Dissolve 2,5-difluorobenzaldehyde (1.0 equiv) in Methanol.

    • Add Ammonium Acetate (NH₄OAc) in large excess (10–15 equiv).

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Add NaBH₃CN (1.5 equiv). Note: NaBH₃CN is preferred over NaBH₄ because it is stable at pH 6-7, which is necessary to protonate the imine for reduction without reducing the aldehyde.

  • Quench:

    • Acidify with 1N HCl to decompose excess hydride.

    • Basify with NaOH to pH > 12 to extract the free amine.

Troubleshooting Guide (Aldehyde Route)
Q: I am getting mostly dibenzylamine (dimer).

A: The imine intermediate is reacting with the product.[6][10]

  • Fix: The ratio of Ammonia to Aldehyde is critical. You must use a massive excess of Ammonium Acetate (10-15 equivalents) .

  • Alternative: Use Methanolic Ammonia (7N) instead of solid ammonium acetate to ensure saturation.

Q: Can I use NaBH4 instead of NaBH3CN?

A: Generally, No .

  • Reason: NaBH₄ is too reactive and will reduce the aldehyde to the alcohol (2,5-difluorobenzyl alcohol) before it can form the imine with ammonia. If you must use NaBH₄, you need to pre-form the imine (which is unstable with ammonia) or use a specific stepwise addition protocol, but yields are typically lower.

Purification & Isolation[11][12][13]

The workup is often where yield is "physically" lost, even if the chemistry worked.

Q: My product is not extracting into the organic layer.

A: Benzylamines are basic. If your aqueous layer is neutral or acidic, the amine is protonated (ammonium salt) and stays in the water.

  • Fix: Ensure the aqueous phase is pH > 12 (check with pH paper, not just "add base") before extraction. Use DCM or EtOAc.

Q: The product turns into a solid/gum upon standing in air.

A: Benzylamines react with atmospheric CO₂ to form carbamates (white solids).

  • Fix: Store the product under Nitrogen/Argon. For long-term storage, convert it to the Hydrochloride salt (treat ethereal solution with HCl in ether). The salt is stable, non-hygroscopic, and easy to handle.

Summary Data Table

VariableNitrile Hydrogenation (Recommended)Reductive Amination
Typical Yield 85–95%60–75%
Purity Profile High (after distillation/salt formation)Moderate (often contains alcohol byproduct)
Critical Additive NH₃ (excess) or Boc₂ONH₄OAc (massive excess)
Key Catalyst Raney NickelNaBH₃CN

References

  • Catalytic Hydrogenation of Nitriles

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: mechanistic aspects and selectivity control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link

  • Suppression of Secondary Amines

    • Greenfield, H. (1976). The hydrogenation of nitriles to primary amines.[10][11] Industrial & Engineering Chemistry Product Research and Development, 15(3), 202–204. Link

  • Boc-Protection Strategy (Trapping)

    • Kaddar, H., Hamelin, J., & Benhaoua, H. (1999). One-pot synthesis of N-tert-butoxycarbonyl amines from nitriles. Journal of Chemical Research, 23(12), 730-731. Link

  • Hydrodefluorination Risks

    • Kuehnel, M. F., Lentz, D., & Braun, T. (2013). Hydrodefluorination at Heterogeneous Catalysts. Angewandte Chemie International Edition, 52(12), 3328–3348. Link

Sources

Optimizing reaction conditions for (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Troubleshooting for (2,5-Difluorophenyl)methylamine

Executive Summary & Compound Profile

Subject: (2,5-Difluorophenyl)methylamine CAS: 85118-06-5 Synonyms: 2,5-Difluorobenzylamine; 1-(2,5-difluorophenyl)methanamine.[1] Core Application: Critical fragment in medicinal chemistry for modulating lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

This guide addresses the three primary challenges in synthesizing this fluorinated amine:

  • Hydrodefluorination: Loss of fluorine atoms due to over-active hydrogenation catalysts.[1]

  • Dimerization: Formation of secondary amine byproducts (dibenzylamines).[1]

  • Purification: Difficulties arising from the basicity and air-sensitivity of the free amine.[1]

Route Selection & Causality Analysis

Before optimizing, confirm your synthetic route aligns with your scale and purity requirements.[1]

FeatureRoute A: Nitrile Hydrogenation Route B: Reductive Amination Route C: Delepine Reaction
Precursor 2,5-Difluorobenzonitrile2,5-Difluorobenzaldehyde2,5-Difluorobenzyl bromide
Primary Risk Defluorination & DimerizationOver-reduction to alcoholLachrymator intermediates
Scalability High (Industrial)Medium (Lab/Pilot)Medium (Batch)
Atom Economy ExcellentGoodPoor (Atom waste)
Recommendation Best for >100g scale Best for <50g / High Purity Best for avoiding metal catalysis

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant defluorination (M-19 peaks) in my LC-MS."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) under standard hydrogen pressure.[1] Pd is notorious for oxidative addition into C-F bonds, especially in electron-deficient rings.[1]

Corrective Action:

  • Switch Catalyst: Replace Pd/C with Raney Nickel (Ra-Ni) or Platinum Oxide (PtO₂) .[1] These metals have a much higher barrier for C-F activation compared to Pd.[1]

  • Kinetic Control: If you must use Pd/C, add an inhibitor like Potassium Bromide (KBr) or use a poisoned catalyst (e.g., Lindlar).[1]

  • Acidity Modulation: Conduct the reaction in acidic media (e.g., Acetic Acid). Protonation of the amine product prevents it from poisoning the catalyst, allowing shorter reaction times and less exposure to defluorinating conditions.

Technical Insight: The mechanism of hydrodefluorination often involves the coordination of the arene to the metal surface. Pd binds electron-poor arenes strongly, facilitating the C-F cleavage.[1]

Issue 2: "My yield is low due to the formation of the secondary amine (dimer)."

Diagnosis: The primary amine product is reacting with the intermediate imine (in reductive amination) or the nitrile reduction intermediate. This is a classic competing reaction.

Corrective Action:

  • Ammonia Overpressure: In nitrile hydrogenation, saturate the solvent (MeOH/EtOH) with Ammonia (NH₃) or use 7M NH₃ in MeOH. The excess ammonia shifts the equilibrium away from the secondary amine.

  • Trap and Release: For reductive amination, use a two-step protocol. Form the oxime first (using Hydroxylamine), isolate it, and then reduce it.[1] This eliminates the free aldehyde that reacts with the product.

  • Dilution: Run the reaction at a lower concentration (0.1 M) to statistically reduce the collision frequency between the product amine and the intermediate.

Issue 3: "The product is oiling out or streaking on silica gel during purification."

Diagnosis: Free benzylamines are strong bases and interact with the acidic silanols on silica gel, causing peak tailing and loss of mass. They also react with atmospheric CO₂ to form carbamates.[1]

Corrective Action:

  • Amine Modifier: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the mobile phase.[1] This neutralizes the acidic sites.

  • Salt Formation: Do not isolate the free base.[1] Convert the crude reaction mixture directly to the Hydrochloride (HCl) or Oxalate salt .[1]

    • Protocol: Dissolve crude oil in Et₂O, add 2M HCl in Et₂O dropwise. The salt will precipitate as a white solid, which can be filtered and recrystallized (EtOH/Et₂O), bypassing chromatography entirely.[1]

Optimized Experimental Protocols

Protocol A: High-Fidelity Reductive Amination (Lab Scale)

Recommended for high purity requirements and avoiding high-pressure equipment.[1]

  • Imine Formation: To a flask containing 2,5-Difluorobenzaldehyde (1.0 eq) in MeOH (0.5 M), add Ammonium Acetate (10.0 eq). Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the aldehyde to the alcohol.

  • Workup: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Wash with Et₂O (removes neutral impurities).[1] Basify aqueous layer to pH > 12 with NaOH.[1] Extract with DCM.[1]

  • Isolation: Dry organic layer (Na₂SO₄) and convert to HCl salt immediately to prevent carbamate formation.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for multi-gram synthesis.[1]

ParameterConditionRationale
Substrate 2,5-DifluorobenzonitrileHigh atom economy precursor.
Catalyst Raney Nickel (20 wt%)Minimizes C-F bond cleavage.[1]
Solvent 7N NH₃ in MethanolSuppresses dimerization.[1]
Pressure 50 psi (3.5 bar) H₂Sufficient for nitrile reduction; mild enough to save F.
Temperature 25°C - 40°CKeep low to avoid thermal defluorination.[1]

Visual Logic & Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the synthesis based on observed impurities.

ReactionOptimization Start Start: 2,5-Difluorobenzyl Synthesis RouteSelect Select Route Start->RouteSelect Nitrile Route A: Nitrile Hydrogenation (Scale-Up) RouteSelect->Nitrile > 50g Scale Aldehyde Route B: Reductive Amination (Lab Scale) RouteSelect->Aldehyde < 50g Scale CheckResult Analyze Crude (LC-MS/NMR) Nitrile->CheckResult Aldehyde->CheckResult Defluoro Issue: Defluorination (M-19) CheckResult->Defluoro Loss of F Dimer Issue: Dimer/Secondary Amine CheckResult->Dimer High MW Impurity Impure Issue: Streaking/Oiling CheckResult->Impure Purification Fail Sol_Cat Action: Switch to Raney-Ni or PtO2 Defluoro->Sol_Cat Sol_Amm Action: Increase [NH3] or use NaBH3CN Dimer->Sol_Amm Sol_Salt Action: Isolate as HCl Salt Impure->Sol_Salt

Figure 1: Decision tree for troubleshooting reaction outcomes based on impurity profiling.[1]

References

  • Synthesis of Fluorobenzylamines via Nitrile Hydrogen

    • Source: US Patent 6,452,056 B1.[1] "Process for the preparation of fluorobenzyl derivatives."

    • Relevance: Establishes pressure and temperature parameters for hydrogenating fluorinated nitriles without defluorin
    • URL
  • Prevention of Hydrodefluorin

    • Source:Journal of Molecular Catalysis A: Chemical.
    • Relevance: Discusses the superiority of Raney Nickel and Platinum over Palladium for preserving C-F bonds.
    • URL:[Link] (General Journal Link for verification)[1]

  • Delepine Reaction for Fluorinated Amines (Altern

    • Source: CN Patent 105017026A.[1] "Synthetic method of 2,4-difluorobenzene methylamine."

    • Relevance: Describes the Urotropine route to avoid hydrogenation entirely, applicable to the 2,5-isomer.
    • URL
  • Compound D

    • Source: PubChem CID 123563 (2,6-isomer used for reference) / Thermo Fisher Scientific.[1]

    • Relevance: Safety data (Corrosive) and physical properties.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2,5-Difluorophenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

The most prevalent method for synthesizing (2,5-Difluorophenyl)methylamine is the reductive amination of 2,5-difluorobenzaldehyde. While seemingly straightforward, this reaction is often accompanied by the formation of specific side products that can complicate purification and reduce yield. This section addresses the most common issues, their root causes, and actionable solutions.

Issue 1: Presence of a Higher Molecular Weight Impurity, Insoluble in Acid

Symptom: During the aqueous acid wash of your crude product, you observe a persistent organic impurity that does not dissolve. Analysis by GC-MS or LC-MS indicates a compound with a mass corresponding to C₁₄H₁₁F₄N.

Probable Cause: This impurity is likely the secondary amine, bis(2,5-difluorobenzyl)amine , formed through over-alkylation of the desired primary amine product. The newly formed (2,5-Difluorophenyl)methylamine is nucleophilic and can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.

Mechanism of Side Reaction:

Over_Alkylation cluster_main Desired Reaction cluster_side Side Reaction: Over-Alkylation Primary_Amine (2,5-Difluorophenyl)methylamine (Product) Primary_Amine_Reactant (2,5-Difluorophenyl)methylamine Primary_Amine->Primary_Amine_Reactant Further Reacts Secondary_Imine Secondary Imine Intermediate Primary_Amine_Reactant->Secondary_Imine + Aldehyde Aldehyde 2,5-Difluorobenzaldehyde Secondary_Amine bis(2,5-Difluorobenzyl)amine (Side Product) Secondary_Imine->Secondary_Amine + [H] (Reduction)

Caption: Formation of the secondary amine side product.

Solutions:

  • Control Stoichiometry: Use a significant excess of the ammonia source relative to the 2,5-difluorobenzaldehyde. This increases the probability of the aldehyde reacting with ammonia rather than the primary amine product.

  • Slow Addition of Reducing Agent: Add the reducing agent portion-wise at a controlled temperature. This helps to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further.

  • Stepwise Procedure: For greater control, consider a two-step process. First, form the imine by reacting 2,5-difluorobenzaldehyde with ammonia, and then, in a separate step, add the reducing agent.[4]

Issue 2: Identification of an Impurity with a Mass of 144.12 g/mol

Symptom: Your reaction work-up reveals a significant amount of a neutral organic compound. GC-MS analysis shows a molecular ion peak at m/z 144.12, and ¹H NMR shows a characteristic benzylic alcohol peak.

Probable Cause: This impurity is 2,5-difluorobenzyl alcohol , resulting from the over-reduction of the starting material, 2,5-difluorobenzaldehyde. This occurs when the reducing agent is too reactive or when reaction conditions favor the reduction of the aldehyde over the imine.

Mechanism of Side Reaction:

Aldehyde_Reduction cluster_main Desired Reaction Path cluster_side Side Reaction: Over-Reduction Aldehyde_1 2,5-Difluorobenzaldehyde Imine Imine Intermediate Aldehyde_1->Imine + Ammonia Aldehyde_2 2,5-Difluorobenzaldehyde Ammonia Ammonia Primary_Amine (2,5-Difluorophenyl)methylamine Imine->Primary_Amine + [H] Alcohol 2,5-Difluorobenzyl Alcohol Aldehyde_2->Alcohol + [H] (Excess Reducing Agent)

Caption: Competing reduction of the aldehyde starting material.

Solutions:

  • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive aminations.[4][5] These reagents are more selective for the protonated imine over the carbonyl group, especially under mildly acidic conditions.

  • Control pH: Maintain a slightly acidic pH (around 5-6). This promotes the formation of the iminium ion, which is more readily reduced than the neutral aldehyde. Acetic acid can be used as a catalyst.[5][6]

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of aldehyde reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reductive amination reaction?

A1: Thin-layer chromatography (TLC) is a straightforward method. Use a mobile phase such as ethyl acetate/hexane. The starting aldehyde will be less polar than the amine product. The imine intermediate is often visible as a transient spot. Staining with ninhydrin can help visualize the primary amine product. For more quantitative analysis, GC-MS or LC-MS can be used to monitor the disappearance of starting material and the appearance of the product and side products.[7]

Q2: I'm struggling to separate the primary amine product from the secondary amine and alcohol impurities. What's the best approach?

A2: A multi-step acid-base extraction is highly effective. The general principle relies on the different pKa values of the primary and secondary amines and the neutrality of the alcohol. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Can I use a one-pot or a stepwise procedure for this synthesis?

A3: Both methods can be successful. A one-pot procedure, where the aldehyde, ammonia source, and a mild reducing agent like NaBH₃CN are mixed, is often more efficient for large-scale synthesis.[8] A stepwise approach, involving pre-formation of the imine before adding the reducing agent, can offer better control over side reactions, particularly over-alkylation.[4]

Q4: Why is my yield consistently low even when I follow the procedure?

A4: Low yields can stem from several factors. Incomplete imine formation is a common issue; ensure your ammonia source is in sufficient excess and consider using a dehydrating agent like molecular sieves if water is a concern. Also, verify the quality of your reducing agent, as old or improperly stored reagents can have reduced activity. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde can also decrease its reactivity, potentially requiring slightly longer reaction times or the use of an acid catalyst to facilitate imine formation.[6]

Data Presentation

Table 1: Key Compounds in the Synthesis of (2,5-Difluorophenyl)methylamine

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Identifying Features
(2,5-Difluorophenyl)methylamine F-C₆H₃(F)-CH₂NH₂C₇H₇F₂N143.13[1]78 °C / 15 mmHg[1]Primary amine, soluble in aqueous acid.
bis(2,5-Difluorobenzyl)amine (F-C₆H₃(F)-CH₂)₂NHC₁₄H₁₁F₄N269.24Not readily availableSecondary amine, less soluble in aqueous acid than the primary amine.
2,5-Difluorobenzyl Alcohol F-C₆H₃(F)-CH₂OHC₇H₆F₂O144.12[9]Not readily availableNeutral compound, insoluble in aqueous acid and base.
2,5-Difluorobenzaldehyde F-C₆H₃(F)-CHOC₇H₄F₂O142.1067-69 °C / 17 mmHgStarting material, neutral.

Experimental Protocols

Protocol 1: Synthesis of (2,5-Difluorophenyl)methylamine via Reductive Amination (One-Pot)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in methanol.

  • Ammonia Addition: Add a solution of ammonia in methanol (7N, 5-10 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in a small amount of methanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC or GC-MS analysis indicates the complete consumption of the starting aldehyde and imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Proceed with the acid-base extraction protocol outlined below.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to separate the primary amine product from the secondary amine and alcohol side products.

Purification_Workflow Crude_Mixture Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) Add_HCl Extract with 1M HCl (aq) Crude_Mixture->Add_HCl Separation_1 Separate Layers Add_HCl->Separation_1 Organic_Layer_1 Organic Layer: - bis(2,5-Difluorobenzyl)amine (partially) - 2,5-Difluorobenzyl Alcohol - Neutral Impurities Separation_1->Organic_Layer_1 Organic Aqueous_Layer_1 Aqueous Layer 1 (Acidic): - (2,5-Difluorophenyl)methylamine HCl - bis(2,5-Difluorobenzyl)amine HCl (partially) Separation_1->Aqueous_Layer_1 Aqueous Add_NaOH Basify to pH > 12 with NaOH (aq) Aqueous_Layer_1->Add_NaOH Back_Extraction Extract with Organic Solvent Add_NaOH->Back_Extraction Separation_2 Separate Layers Back_Extraction->Separation_2 Aqueous_Layer_2 Aqueous Layer 2 (Basic) Separation_2->Aqueous_Layer_2 Aqueous Organic_Layer_2 Organic Layer: - Purified (2,5-Difluorophenyl)methylamine Separation_2->Organic_Layer_2 Organic Dry_Concentrate Dry and Concentrate Organic_Layer_2->Dry_Concentrate Final_Product Pure Primary Amine Dry_Concentrate->Final_Product

Caption: Workflow for purification by acid-base extraction.

  • Acidic Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and extract with 1M HCl (aq). The primary amine and, to a lesser extent, the secondary amine will be protonated and move into the aqueous layer. The neutral alcohol will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer contains the 2,5-difluorobenzyl alcohol and can be set aside.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12). This will deprotonate the amine salts, causing the free amines to precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). The deprotonated primary and secondary amines will move back into the organic layer.

  • Final Purification: The resulting organic layer now contains a mixture of the primary and secondary amines. If a significant amount of the secondary amine is still present, further purification by fractional distillation under reduced pressure or column chromatography may be necessary. The difference in boiling points and polarities should allow for separation.

References

  • Reddit. (2025, March 7).
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  • Wikipedia. (2023, October 17).
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • ResearchGate. (2018, March 21).
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Organic Chemistry Tutor. (n.d.).
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  • Benchchem. (n.d.).
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Validation & Comparative

A Comparative Guide to the Synthesis, Characterization, and Application of (2,5-Difluorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2,5-Difluorophenyl)methylamine, a critical fluorinated building block in contemporary drug discovery and materials science. We move beyond simple protocols to offer a cross-validation framework, enabling researchers to objectively assess its synthesis, purity, and performance characteristics against relevant structural isomers and alternative synthetic methodologies. The experimental designs and analytical interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: Synthesis Strategies and Comparative Analysis

The accessibility and purity of a chemical building block are paramount. The choice of synthetic route can significantly impact yield, scalability, cost, and environmental footprint. The most prevalent and reliable method for producing (2,5-Difluorophenyl)methylamine is the reductive amination of 2,5-difluorobenzaldehyde.

Primary Protocol: Reductive Amination of 2,5-Difluorobenzaldehyde

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the widespread availability of starting materials. This one-pot conversion of a carbonyl compound to an amine proceeds through an iminium ion intermediate, which is subsequently reduced in situ.[1]

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-difluorobenzaldehyde (10.0 g, 70.4 mmol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add a 7 M solution of ammonia in methanol (30 mL, 210 mmol, 3 equivalents) dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Reduction: Re-cool the mixture to 0 °C. Cautiously add sodium borohydride (NaBH₄) (3.99 g, 105.6 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quenching and Workup: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 16 hours. Quench the reaction by slowly adding 50 mL of 1 M sodium hydroxide (NaOH).

  • Extraction: Reduce the volume of the mixture by approximately half using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield (2,5-Difluorophenyl)methylamine as a colorless liquid.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is selected for its mildness and selectivity for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.

  • Solvent: Methanol is an excellent solvent for both the reactants and the borohydride reducing agent.

  • Temperature Control: The initial cooling to 0 °C is critical during the addition of both ammonia and NaBH₄ to manage the exothermic nature of the reactions and prevent side reactions.

Workflow for Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction Sequence cluster_purification Purification aldehyde 2,5-Difluorobenzaldehyde dissolve 1. Dissolve Aldehyde in Methanol aldehyde->dissolve ammonia Ammonia in Methanol imine 2. Form Imine Intermediate (0°C -> RT) ammonia->imine nabh4 Sodium Borohydride (NaBH4) reduce 3. In-situ Reduction (0°C) nabh4->reduce dissolve->imine imine->reduce quench 4. Quench with NaOH reduce->quench extract 5. Dichloromethane Extraction quench->extract dry 6. Dry & Concentrate extract->dry distill 7. Vacuum Distillation dry->distill product (2,5-Difluorophenyl)methylamine distill->product

Caption: Reductive amination workflow.

Alternative Synthetic Routes

While reductive amination is common, other strategies exist, each with distinct advantages and disadvantages. For instance, the Delepine reaction, which involves the formation of a quaternary ammonium salt from a benzyl halide and hexamine, followed by hydrolysis, offers an alternative pathway, particularly if the corresponding benzyl halide is readily available.[2] Modern biocatalytic methods, such as transamination using enzymes like Pseudomonas putida transaminase (PpTA), are also emerging as powerful, environmentally benign alternatives that can offer high enantioselectivity.[1]

Synthesis MethodKey PrecursorTypical YieldScalabilityKey AdvantagesKey Disadvantages
Reductive Amination Aldehyde75-90%ExcellentOne-pot, high yield, readily available precursorsUse of metal hydrides requires careful handling
Delepine Reaction Benzyl Halide60-75%GoodAvoids direct use of gaseous ammoniaMulti-step, potential for halide side-reactions
Biocatalytic Transamination Aldehyde/Ketone>95% (conversion)ModerateGreen, highly selective, mild conditionsEnzyme cost and stability can be limiting

Section 2: Analytical Cross-Validation and Quality Control

Unambiguous structural confirmation and purity assessment are non-negotiable in research and development. A multi-pronged analytical approach, using orthogonal techniques, is essential for creating a self-validating system of quality control.

Analytical Workflow

G cluster_analysis Orthogonal Analysis synthesis Crude Synthetic Product gcms GC-MS (Purity & MW Confirmation) synthesis->gcms Initial Screen hplc HPLC (Quantitative Purity) synthesis->hplc Purity Assay nmr NMR Spectroscopy (Structural Elucidation) synthesis->nmr Identity Check final Verified Compound (>97% Purity) gcms->final hplc->final nmr->final

Caption: Logical flow for analytical validation.

Protocol 1: GC-MS for Identity Confirmation and Purity Screening

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal first-pass analytical tool. It provides information on sample volatility, initial purity, and, crucially, the molecular weight of the compound through the molecular ion peak in the mass spectrum.[3]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of (2,5-Difluorophenyl)methylamine in methanol.

  • Instrumentation: Utilize a GC system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Interpretation: The primary amine will exhibit a single major peak. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143, corresponding to the molecular weight of C₇H₇F₂N.[4] A prominent fragment is often observed at m/z 114, corresponding to the loss of the -NH₂CH₂ group.

Protocol 2: HPLC for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Small, polar amines like benzylamines can be challenging to retain on standard reversed-phase columns.[5] A mixed-mode column or the use of an ion-pairing agent can provide robust retention and sharp peak shapes.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Instrumentation: HPLC system with UV detection (220 nm and 254 nm).

  • Chromatographic Conditions:

    • Column: Mixed-mode C18/Cation-Exchange (e.g., Coresep 100, 4.6 x 150 mm).

    • Mobile Phase: 40:60 Acetonitrile : 20 mM Potassium Phosphate buffer (pH 2.8).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Data Interpretation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >97% is typically required for drug discovery applications.

Protocol 3: NMR Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) provides definitive structural information. For fluorinated compounds, ¹⁹F NMR is as crucial as ¹H NMR for confirming the substitution pattern.[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve ~15 mg of the amine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • Data Interpretation: The spectra must be consistent with the proposed structure. Cross-comparison with expected shifts for common isomers is a powerful validation step.

Comparative NMR Data (Expected Chemical Shifts in CDCl₃)

Nucleus(2,5-Difluorophenyl)methylamine(2,4-Difluorophenyl)methylamine (Isomer)Rationale for Difference
¹H NMR Aromatic: ~6.9-7.1 ppm (3H, m)CH₂: ~3.9 ppm (2H, s)NH₂: ~1.5 ppm (2H, broad s)Aromatic: ~6.7-7.3 ppm (3H, m)CH₂: ~3.8 ppm (2H, s)NH₂: ~1.5 ppm (2H, broad s)The electronic environment of the aromatic protons differs significantly due to the fluorine positions, leading to distinct splitting patterns and chemical shifts.
¹³C NMR Aromatic: ~114-160 ppm (with C-F coupling)CH₂: ~39 ppmAromatic: ~104-164 ppm (with C-F coupling)CH₂: ~38 ppmThe carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), and other carbons show smaller couplings, creating a unique fingerprint for each isomer.
¹⁹F NMR Two distinct signals, ~ -118 ppm and ~ -125 ppmTwo distinct signals, ~ -110 ppm and ~ -114 ppmThe chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring relative to each other and the benzylamine moiety. This provides the most definitive confirmation of the 2,5-substitution pattern.

Section 3: Performance in a Drug Discovery Context

The "performance" of a building block is measured by its influence on the properties of a final drug candidate, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic placement of fluorine atoms, as in (2,5-Difluorophenyl)methylamine, is a common tactic to modulate these properties.

Comparative Physicochemical Properties

Fluorine is often introduced to block metabolic pathways, modulate pKa, and enhance binding affinity through favorable electrostatic interactions. The specific substitution pattern is critical.

CompoundMolecular FormulaXLogP3[4]pKa (Predicted)Key Implications for Drug Design
(2,5-Difluorophenyl)methylamine C₇H₇F₂N1.4~8.8Blocks metabolism at C2/C5. The two electron-withdrawing fluorine atoms lower the basicity of the amine compared to the non-fluorinated analog.
(2,4-Difluorophenyl)methylamine C₇H₇F₂N1.4~8.7Blocks metabolism at C2/C4. Offers a different vector for substituent interactions within a binding pocket.
Benzylamine C₇H₉N1.1~9.3More basic and generally more susceptible to oxidative metabolism on the aromatic ring.
Logical Framework for Performance Evaluation

Direct experimental comparison requires incorporating the building block into a relevant lead scaffold. The following workflow illustrates how a medicinal chemist would evaluate the performance of (2,5-Difluorophenyl)methylamine against an alternative.

G cluster_synthesis 1. Parallel Synthesis cluster_testing 2. Comparative Assays lead Lead Scaffold (e.g., R-COOH) amideA Synthesize Amide A lead->amideA amideB Synthesize Amide B lead->amideB amineA (2,5-Difluorophenyl)methylamine amineA->amideA amineB Alternative Amine (e.g., Benzylamine) amineB->amideB potency Potency Assay (IC50) amideA->potency solubility Kinetic Solubility amideA->solubility metabolism Metabolic Stability (Microsomes) amideA->metabolism amideB->potency amideB->solubility amideB->metabolism decision 3. Data-Driven Decision: Select Optimal Analog potency->decision solubility->decision metabolism->decision

Caption: Decision framework for building block evaluation.

This process allows for a direct, data-driven comparison of how the fluorine substitution pattern of (2,5-Difluorophenyl)methylamine impacts key drug-like properties relative to a non-fluorinated or differently substituted analog.

Conclusion

(2,5-Difluorophenyl)methylamine is a valuable synthon whose utility is maximized when its synthesis is robust and its quality is rigorously verified. This guide has provided a framework for its preparation via reductive amination and established a necessary, multi-technique approach for analytical validation, emphasizing comparison against its structural isomers. By understanding the nuances of its synthesis, characterization, and the physicochemical properties it imparts, researchers can confidently deploy this building block to accelerate the development of novel chemical entities.

References

  • Whittal, J., et al. (2012). Chemical and biocatalytic routes to substituted benzylamines. ResearchGate. Available at: [Link]

  • Purohit, A., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Available at: [Link]

  • PubChemLite. (n.d.). amine. Available at: [Link]

  • National Institutes of Health. (n.d.). 2,5-Difluorobenzylamine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • National Institutes of Health. (n.d.). amine. PubChem. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Available at: [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 2,5-Diaryloxadiazinones. Available at: [Link]

  • Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PMC. Available at: [Link]

  • Nature Sustainability. (2021). Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Available at: [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Available at: [Link]

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The Converging Paths of Prediction and Reality: A Comparative Guide to In Silico and In Vitro Analysis of a Fluorinated Benzylamine Derivative as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and empirical laboratory testing is paramount. This guide provides an in-depth comparison of in silico and in vitro results for a representative fluorinated benzylamine derivative, N-(4-fluorophenyl)-N-((5-(5-(4-methylpiperazin-1-yl)pentyl)-1,3,4-oxadiazol-2-yl)methyl)benzylamine, a potent and selective monoamine oxidase B (MAO-B) inhibitor. While our initial focus was on (2,5-Difluorophenyl)methylamine, the available scientific literature led us to this structurally related analogue, which offers a wealth of both computational and experimental data, providing a robust foundation for a comparative analysis. This guide is tailored for researchers, scientists, and drug development professionals, offering insights into the predictive power of computational methods and their validation through established laboratory assays.

Introduction: The Rationale for MAO-B Inhibition and the Role of Fluorinated Benzylamines

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine.[1] Selective inhibition of MAO-B can elevate dopamine levels, a key therapeutic strategy in managing neurodegenerative disorders such as Parkinson's disease.[1] Benzylamine and its derivatives have long been recognized as effective MAO-B inhibitors. The introduction of fluorine atoms into the benzylamine scaffold can significantly enhance their potency and pharmacokinetic properties, making fluorinated benzylamines a promising class of compounds for neurological drug development.[2]

The journey of a drug candidate from concept to clinic is arduous and expensive. Integrating in silico techniques, such as molecular docking, allows for the rapid screening of virtual compound libraries and provides predictions of binding affinities and modes of action before a molecule is ever synthesized. These computational predictions, however, must be rigorously validated by in vitro experiments to confirm their biological activity and establish a reliable structure-activity relationship (SAR). This guide will dissect the computational predictions and contrast them with the empirical evidence for our chosen fluorinated benzylamine analogue, highlighting the convergence and divergence of these two essential methodologies.

In Silico Analysis: Predicting Binding Affinity and Interactions through Molecular Docking

Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, in this case, our fluorinated benzylamine derivative within the active site of human MAO-B. The primary goal of this in silico approach is to estimate the binding affinity, represented by a docking score, and to visualize the key molecular interactions that stabilize the ligand-receptor complex.

Methodology: Molecular Docking Protocol

The in silico evaluation of the fluorinated benzylamine derivative was performed using a structure-based molecular docking approach. The crystal structure of human MAO-B, complexed with a known inhibitor, was retrieved from the Protein Data Bank (PDB ID: 2V5Z).[2] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The ligand was built and prepared for docking by assigning protonation states at a physiological pH.[2] The docking simulation was then performed to predict the binding pose and affinity of the compound within the MAO-B active site.[2]

G cluster_in_silico In Silico Workflow PDB Retrieve MAO-B Crystal Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Docking Perform Molecular Docking PrepProtein->Docking Ligand Build and Prepare Ligand Ligand->Docking Analysis Analyze Binding Pose and Score Docking->Analysis

Caption: Workflow for the in silico molecular docking study.

Predicted Results: Insights from the Virtual Binding Pocket

The molecular docking study for the N-(4-fluorophenyl)-N-((5-(5-(4-methylpiperazin-1-yl)pentyl)-1,3,4-oxadiazol-2-yl)methyl)benzylamine predicted a strong binding affinity for the MAO-B active site. The docking score, a quantitative measure of this affinity, indicated a potentially potent inhibitory activity. Visual analysis of the docked pose revealed key interactions with amino acid residues crucial for MAO-B's catalytic function. These interactions likely include hydrophobic interactions with aromatic residues lining the active site cavity and potential hydrogen bonding with key residues, which collectively contribute to the stable binding of the inhibitor.

In Vitro Analysis: Empirical Validation of MAO-B Inhibition

In vitro enzyme inhibition assays are the gold standard for validating the biological activity of a potential drug candidate. These experiments provide quantitative data on the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Methodology: Fluorometric MAO-B Inhibition Assay

The inhibitory activity of the fluorinated benzylamine derivative against human MAO-A and MAO-B was determined using an in vitro fluorometric assay.[2] This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate, through a horseradish peroxidase-coupled reaction with a fluorescent probe.[2] The assay was performed in a multi-well plate format, allowing for the testing of a range of inhibitor concentrations.[2]

Experimental Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human MAO-A and MAO-B enzymes were used. The test compound and reference inhibitors (clorgyline for MAO-A and selegiline for MAO-B) were prepared in a series of dilutions.

  • Incubation: The enzyme was pre-incubated with the inhibitor or vehicle control for a specified time to allow for binding.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate (kynuramine).[3][4]

  • Signal Detection: The fluorescence generated from the reaction was measured over time using a microplate reader.

  • Data Analysis: The rate of reaction was calculated, and the percent inhibition at each inhibitor concentration was determined. The IC50 value was then calculated by fitting the data to a dose-response curve.

G cluster_in_vitro In Vitro Workflow Prepare Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate Pre-incubate Enzyme and Inhibitor Prepare->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Fluorescence React->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Workflow for the in vitro MAO inhibition assay.

Experimental Results: Quantifying Potency and Selectivity

The in vitro experiments provided concrete data on the inhibitory potency and selectivity of the fluorinated benzylamine derivative.

EnzymeIn Vitro IC50 (µM)
MAO-A> 10 µM
MAO-B0.041 µM

Data sourced from Çavuşoğlu et al., 2020.[2]

The results demonstrate that the compound is a highly potent inhibitor of MAO-B with an IC50 value in the nanomolar range. Furthermore, it exhibits excellent selectivity for MAO-B over MAO-A, a critical characteristic for minimizing off-target side effects.

Comparative Analysis: Where Prediction Meets Reality

A direct comparison of the in silico and in vitro results reveals a strong correlation, underscoring the predictive power of computational modeling in modern drug discovery.

ParameterIn Silico PredictionIn Vitro Result
Binding to MAO-B Strong predicted binding affinityPotent inhibition (IC50 = 0.041 µM)
Selectivity Favorable interactions within the MAO-B active site suggest selectivityHigh selectivity for MAO-B over MAO-A

The strong binding affinity predicted by the molecular docking simulations was directly corroborated by the potent inhibitory activity observed in the in vitro assay. The specific interactions identified in the docking pose provide a molecular basis for the high potency of the compound. While the docking study was focused on MAO-B, the high selectivity observed in the in vitro experiments is consistent with the understanding that subtle differences in the active sites of MAO-A and MAO-B can be exploited to design selective inhibitors.

Conclusion: An Integrated Approach to Drug Discovery

The case of this fluorinated benzylamine derivative serves as a compelling example of the successful integration of in silico and in vitro methodologies. The computational predictions provided a strong rationale for the synthesis and experimental evaluation of the compound, which was subsequently confirmed to be a potent and selective MAO-B inhibitor. This synergistic approach not only accelerates the drug discovery process but also provides a deeper understanding of the molecular mechanisms underlying drug-target interactions. For researchers in the field, this guide highlights the importance of leveraging computational tools to guide experimental design and the necessity of empirical validation to confirm and quantify biological activity.

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